(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. The presence of chiral centers in the molecule adds to its complexity and potential for stereospecific reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[221]heptane-5-carboxylic acid typically involves multiple steps, starting from simpler precursors One common method involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic structure The tert-butoxycarbonyl group is introduced to protect the amine functionality during the synthesis
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid are used to remove the Boc group.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, alcohols, and substituted amines.
Scientific Research Applications
(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites of the molecule. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The bicyclic structure adds rigidity to the molecule, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1S,3R,4R)-3-(tert-Butoxycarbonylamino)-4-hydroxycyclohexanecarboxylic acid ethyl ester
- (1S,3R,4R)-3-(tert-Butoxycarbonylamino)-4-hydroxycyclohexane-1-carboxylate
Uniqueness
(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid is unique due to its specific stereochemistry and bicyclic structure, which confer distinct chemical and biological properties. Its ability to undergo selective reactions and form stable complexes with target molecules makes it valuable in various research applications.
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1R,4S,5S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-8(13)5-9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9+/m1/s1 |
InChI Key |
GMGUVTWUHZJSAF-HLTSFMKQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C[C@@H]2C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.